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Compound of Interest

Compound Name:
4-(4-phenyl-1H-pyrazol-1-

yl)piperidine

Cat. No.: B3165688 Get Quote

An In-Depth Technical Guide to 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Introduction
4-(4-phenyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that incorporates two

moieties of profound significance in medicinal chemistry: the piperidine ring and the pyrazole

nucleus. Piperidine is a ubiquitous scaffold found in numerous pharmaceuticals and natural

alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved

solubility and metabolic stability.[1] The pyrazole ring system is also a privileged structure,

forming the core of a wide array of therapeutic agents with diverse activities, including anti-

inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The fusion of these two

pharmacophores results in a molecule that serves as a versatile chemical intermediate and a

foundational scaffold for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, synthesis, spectral

characteristics, and potential applications of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine, intended

for researchers and professionals in the fields of organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties
The fundamental identity of the molecule is defined by its structure, which features a piperidine

ring connected via its nitrogen atom to the N1 position of a 4-phenyl-substituted pyrazole ring.
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Identifier Value

IUPAC Name 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

CAS Number 877546-63-9

Molecular Formula C₁₄H₁₇N₃

Molecular Weight 227.31 g/mol

2D Structure

The physicochemical properties of a compound are critical for predicting its behavior in both

chemical reactions and biological systems.
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Property Value / Description Source

Physical State Solid (predicted) -

Melting Point

Data not available in literature.

Similar pyrazole structures are

solids.[3]

-

Solubility

Expected to be soluble in

organic solvents like DMSO,

DMF, and chlorinated solvents.

Limited solubility in water.

General chemical principles

LogP (Predicted) ~2.5 - 3.0 Predicted based on structure

Stability

Stable under standard

laboratory conditions. Should

be stored away from strong

oxidizing agents.

General chemical principles

Core Synthesis Methodology
The synthesis of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine can be logically approached via a

two-stage process: first, the construction of the 4-phenylpyrazole core, followed by its linkage to

the piperidine moiety. The Knorr pyrazole synthesis, which involves the cyclocondensation of a

β-dicarbonyl compound with a hydrazine, is a classic and highly effective method for the first

stage.

Stage 1: Synthesis of 4-phenyl-1H-pyrazole
The key precursor for this stage is a 1,3-dicarbonyl compound bearing a phenyl group at the

C2 position, such as 2-phenylmalondialdehyde. This intermediate can be reacted with

hydrazine hydrate in an acidic medium (e.g., acetic acid) or a suitable solvent like ethanol.

Causality: The mechanism involves the initial formation of a hydrazone intermediate by the

reaction of one carbonyl group with hydrazine. This is followed by an intramolecular

cyclization where the terminal nitrogen attacks the second carbonyl group, and subsequent

dehydration yields the aromatic pyrazole ring. Using hydrazine hydrate (NH₂NH₂·H₂O)
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ensures the resulting pyrazole is unsubstituted at the N1 position, making it available for the

subsequent reaction with the piperidine ring.

Stage 2: N-Alkylation with Piperidine Moiety
With 4-phenyl-1H-pyrazole in hand, the final step is to form the C-N bond with the piperidine

ring. A robust method for this is the reductive amination of 4-piperidone with the synthesized

pyrazole. However, a more direct approach involves a nucleophilic substitution reaction where

the pyrazole nitrogen displaces a leaving group on the piperidine ring. For this, a protected

piperidine derivative is used to prevent side reactions.

Causality: The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking an

electrophilic carbon on the piperidine ring. Using N-Boc-4-tosyloxypiperidine (or a 4-

halopiperidine) provides a good leaving group (tosylate or halide) at the C4 position. The Boc

(tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from interfering in

the reaction and improving handling. A base, such as potassium carbonate or sodium

hydride, is required to deprotonate the pyrazole N-H, enhancing its nucleophilicity. The final

step is the removal of the Boc protecting group under acidic conditions to yield the target

compound.

Experimental Protocol (Proposed)
Step 1: Synthesis of 4-phenyl-1H-pyrazole

To a solution of 2-phenylmalondialdehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1

eq).

Add a catalytic amount of acetic acid to the mixture.

Heat the reaction mixture to reflux and monitor its progress using Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature and remove the solvent under

reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain pure 4-

phenyl-1H-pyrazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3165688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-pyrazol-1-yl)piperidine

In an anhydrous solvent such as DMF or acetonitrile, dissolve 4-phenyl-1H-pyrazole (1.0 eq).

Add a base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq),

and stir for 30 minutes at room temperature to form the pyrazolate anion.

Add 1-(tert-butoxycarbonyl)-4-iodopiperidine (or a tosylate equivalent) (1.1 eq) to the

reaction mixture.

Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete as indicated by TLC.

Cool the reaction, quench with water, and extract the product with an organic solvent like

ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under vacuum.

Purify the crude material by flash column chromatography.

Step 3: Deprotection to yield 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as

dichloromethane (DCM) or dioxane.

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

in dioxane.

Stir the reaction at room temperature for several hours until deprotection is complete

(monitored by TLC).

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and

extract the final product with an organic solvent.

Dry the organic layer, concentrate, and purify as needed to yield the final product.

Synthesis Workflow Diagram
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Step 1: Pyrazole Formation

Step 2: N-Alkylation

Step 3: Deprotection

2-Phenylmalondialdehyde
Cyclocondensation
(Knorr Synthesis)

Hydrazine Hydrate

4-phenyl-1H-pyrazole

Nucleophilic
Substitution (NaH)N-Boc-4-iodopiperidine Boc-protected Intermediate

AcidolysisTFA or HCl 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Click to download full resolution via product page

Caption: Proposed three-step synthesis of the target compound.

Predicted Spectral Analysis
While experimental spectra for this specific molecule are not widely published, a confident

prediction of its key spectral features can be made based on its constituent parts.

¹H NMR Spectroscopy
Phenyl Protons (C₆H₅): Expected to appear in the aromatic region, approximately δ 7.2-7.6

ppm. The signals would likely be a series of multiplets corresponding to the ortho, meta, and

para protons.
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Pyrazole Protons (C₃H₂N₂): The two protons on the pyrazole ring (at C3 and C5) are in

distinct electronic environments and should appear as two singlets. The proton at C5, being

adjacent to the piperidine-substituted nitrogen, may appear slightly downfield from the C3

proton. Expect signals around δ 7.5-8.0 ppm.

Piperidine Protons (C₅H₁₀N):

The single proton at the C4 position (CH-N) is the most downfield of the aliphatic protons

due to its direct attachment to the pyrazole nitrogen. It would likely appear as a multiplet (tt

or similar) around δ 4.0-4.5 ppm.

The four protons on C2 and C6 (axial and equatorial) adjacent to the piperidine nitrogen

will be diastereotopic. They are expected to show complex multiplets around δ 3.0-3.6

ppm (equatorial) and δ 2.6-3.0 ppm (axial).

The four protons on C3 and C5 (axial and equatorial) would also be diastereotopic and

appear as multiplets further upfield, likely in the range of δ 1.8-2.2 ppm.

¹³C NMR Spectroscopy
Aromatic Carbons: Phenyl and pyrazole carbons would appear in the δ 110-150 ppm range.

The carbon attached to the phenyl group (C4 of pyrazole) and the ipso-carbon of the phenyl

ring will be distinct.

Aliphatic Carbons:

The piperidine C4 carbon, directly bonded to the pyrazole nitrogen, would be the most

downfield of the aliphatic signals, estimated around δ 55-65 ppm.

The C2 and C6 carbons of the piperidine ring would appear around δ 45-50 ppm.

The C3 and C5 carbons would be the most shielded, appearing around δ 30-35 ppm.

FT-IR Spectroscopy
~3100-3000 cm⁻¹: C-H stretching for aromatic (phenyl and pyrazole) rings.

~2950-2850 cm⁻¹: C-H stretching for the aliphatic piperidine ring.
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~1600, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic

and heteroaromatic rings.

~1450-1350 cm⁻¹: C-N stretching vibrations.

Applications in Research and Drug Development
The structural combination of piperidine and phenyl-pyrazole makes this molecule a highly

attractive starting point for drug discovery. The core itself can be considered a "privileged

scaffold," as its derivatives are likely to interact with a range of biological targets.

Scaffold for CNS Agents: The piperidine ring is a common feature in centrally active agents.

The pyrazole moiety has also been incorporated into compounds targeting CNS disorders.

Derivatives of this scaffold could be explored for activity as antipsychotics, antidepressants,

or anxiolytics.

Inhibitors of Enzymes and Receptors: Pyrazole-containing compounds are known to act as

potent inhibitors of various enzymes. For instance, celecoxib is a selective COX-2 inhibitor.

Pyrazolyl piperidine analogs have been investigated as Factor Xa inhibitors for anticoagulant

therapy.[1] The phenyl group provides a vector for substitution, allowing for the fine-tuning of

binding interactions with target proteins.

Anticancer Drug Development: Many pyrazolo[3,4-d]pyrimidine derivatives, which can be

synthesized from pyrazole precursors, have shown significant anticancer activity by inhibiting

protein kinases.[4] The title compound serves as an ideal intermediate for building more

complex heterocyclic systems with potential antiproliferative effects.[5]

Chemical Probe and Fragment-Based Design: The molecule can be used as a chemical

probe to investigate biological pathways or as a fragment in fragment-based drug discovery

(FBDD) to build more potent ligands.

Safety and Handling
As with any laboratory chemical, 4-(4-phenyl-1H-pyrazol-1-yl)piperidine should be handled

with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-

ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. In

case of exposure, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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